偏亚硫酸钠

概述

描述

Antiperoxide Activity of Sodium Metabisulfite

Sodium metabisulfite (Na2S2O5) is a sulfite compound with significant applications in the pharmaceutical industry due to its antioxidative properties. It is commonly found in parenteral amino acid solutions and has been shown to inhibit the oxidant activity of various hydroperoxides in vitro. This antioxidative action was further supported by in vivo evidence, where lower excretion of malondialdehyde in babies receiving metabisulfite in their parenteral nutrition was observed. However, at concentrations outside those typically found in parenteral nutrition solutions, metabisulfite can act as a pro-oxidant, potentially generating toxic sulfite radicals .

Synthesis Analysis Using Sodium Metabisulfite

Sodium metabisulfite has been utilized as a sulfur dioxide surrogate in sulfonylation reactions, which are often carried out under mild conditions and can involve radical processes. The compound is also used in transition metal-catalyzed reactions to synthesize sulfonyl-containing compounds. Notably, photoinduced conversions under visible light or ultraviolet irradiation have been employed in these synthesis processes .

Molecular Structure Analysis and Chemical Reactions

Sodium metabisulfite's reactivity has been exploited in the treatment of calcinosis cutis, where it reacts with oxygen to become sodium sulfate. This reaction is similar to the action of sodium thiosulfate, which inhibits calcium oxalate agglomeration. In a study involving four women with calcinosis cutis, topical sodium metabisulfite led to a decrease in lesion size, erythema, and pain, with one patient experiencing complete resolution of the condition .

Physical and Chemical Properties Analysis

Electrochemical studies have shown that sodium metabisulfite can act as an environmentally friendly inhibitor for the corrosion of aluminum alloys in chloride solutions. It appears to function as a cathodic-type corrosion inhibitor, increasing the passivation range and polarization resistance. The formation of a passive film containing sulfur atoms was confirmed through SEM-EDS and XPS analyses .

Chemical Reactions Analysis

Sodium metabisulfite has been used as a safe and inexpensive sulfur dioxide equivalent in the synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes. This method allows for the direct conversion of allylic alcohols to 3-sulfolenes, bypassing intermediate steps and offering a practical approach for large-scale synthesis .

Sodium Metabisulfite as a Contact Allergen

Despite its widespread use as an antioxidant, sodium metabisulfite has been associated with allergic contact dermatitis, particularly from pharmaceutical products. Patch tests have shown positive reactions in a small percentage of patients, indicating that it may be a common contact allergen .

Cytotoxic Effects of Sodium Metabisulfite

Sodium metabisulfite has been found to exert cytotoxic effects on human fetal foreskin fibroblasts (HFFF2) cells in vitro. The compound decreased cell viability in a dose-dependent manner and induced apoptosis through the upregulation of pro-apoptotic genes and downregulation of pro-survival agents. It also increased ROS levels and activated autophagy, suggesting multiple mechanisms of cell damage .

Environmental Impact of Sodium Metabisulfite

The environmental toxicity and mutagenicity of sodium metabisulfite have been evaluated in the context of marine shrimp harvesting. Disposal of sodium metabisulfite solutions used to prevent black spots on shrimps has been shown to cause toxicity in sea waters and sediments, as evidenced by the Allium cepa assay. This highlights the need for regular monitoring and preservation strategies for marine ecosystems .

Induction of Lipid Peroxidation and Apoptosis

Ingestion of sodium metabisulfite has been linked to dose-dependent increases in lipid peroxidation and apoptosis in rat gastric tissue. Elevated levels of malondialdehyde and an increased number of apoptotic cells were observed with higher doses of sulfite administration, suggesting potential adverse effects on gastric health .

Polymerization Initiator Properties

Sodium metabisulfite has been found to initiate the polymerization of certain vinyl monomers, such as methyl methacrylate and ethyl methacrylate, in aqueous media. The initiation process is influenced by the presence of detergents and the concentration of the initiator. The compound's ability to add to vinyl monomers and initiate polymerization reactions has been attributed to the bisulfite ions produced from its reaction with water .

科学研究应用

对大鼠胃组织的影响:偏亚硫酸钠显示出以剂量依赖的方式诱导大鼠胃组织的脂质过氧化和细胞凋亡(Ercan 等人,2010 年)。

维生素对肾组织的保护作用:一项研究表明维生素 C 和 E 可能对偏亚硫酸钠在大鼠肾组织中诱导的氧化应激具有保护作用(Peyravi 等人,2016 年)。

对人淋巴细胞的染色体影响:发现偏亚硫酸钠会诱导人淋巴细胞中的染色体畸变和姐妹染色单体交换(Rencüzoğulları 等人,2001 年)。

对大鼠心脏离子通道的影响:观察到偏亚硫酸钠影响大鼠心脏中 ATP 敏感性 K(+) (KATP) 和 L 型钙 (L-Ca(2+)) 通道的表达(Zhang 等人,2015 年)。

对小鼠组织的遗传毒性作用:在小鼠的不同组织中评估了偏亚硫酸钠的遗传毒性作用,显示损伤显着增加(Carvalho 等人,2011 年)。

对大鼠肝脏和肾脏的促氧化作用:一项研究证明了偏亚硫酸钠在大鼠肝脏和肾脏中的促氧化活性,表明通过增加脂质过氧化作用造成氧化损伤(Elmas 等人,2005 年)。

对大鼠学习和记忆的影响:暴露于偏亚硫酸钠与大鼠的学习和记忆受损有关,发现姜黄素在这种情况下具有保护作用(Noorafshan 等人,2013 年)。

小鼠肠道微结构:据报道,偏亚硫酸钠会破坏小鼠的肠道微结构,突出了其作为器官缺陷来源的潜力(Fatima 等人,2022 年)。

对人类细胞的细胞毒性作用:偏亚硫酸钠显示出对人胎儿包皮成纤维细胞 (HFFF2) 细胞产生细胞毒性作用,诱导细胞凋亡和其他细胞损伤指标(Alimohammadi 等人,2021 年)。

在虾类捕捞中的环境影响:该研究评估了虾场海水中和沉积物中偏亚硫酸钠的毒性和致突变性,揭示了其环境危害(Carvalho 等人,2011 年)。

作用机制

Target of Action

Sodium metabisulfite (Na2S2O5) primarily targets sodium channels in cells . It is known to stimulate these channels, altering cellular excitability .

Mode of Action

Sodium metabisulfite interacts with sodium channels, leading to their activation . This interaction results in an increase in the frequency of action currents and a prolongation of the action potential . The compound also contributes to the sodium channel-activating mechanism, which can alter cellular excitability and excitotoxicity in a wide range of excitable cells .

Biochemical Pathways

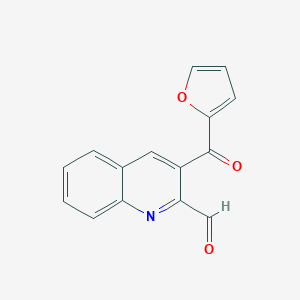

Upon dissolution in water, sodium metabisulfite forms bisulfite . The reaction is as follows:

Na2S2O5+H2O→2Na++2HSO3−Na_2S_2O_5 + H_2O \rightarrow 2Na^+ + 2HSO_3^- Na2S2O5+H2O→2Na++2HSO3−

This reaction is crucial in the biochemical pathways influenced by sodium metabisulfite, as the bisulfite ions generated can interact with various biochemical processes.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body. It is also used as an antioxidant in pharmaceutical formulations , indicating that it may have a role in preventing the oxidation of certain drugs.

Result of Action

The activation of sodium channels by sodium metabisulfite can lead to changes in cellular excitability and excitotoxicity . This can have various effects at the molecular and cellular levels, depending on the specific type of cell and the context in which the compound is used.

Action Environment

Environmental factors can influence the action, efficacy, and stability of sodium metabisulfite. For instance, the compound can degrade in aqueous and acidic conditions . Additionally, sodium metabisulfite is used in environmental remediation efforts, particularly for the treatment of acid mine drainage . It can neutralize acidic mine water and precipitate heavy metals, helping to mitigate the environmental impact of abandoned mines .

安全和危害

未来方向

Sodium metabisulfite contributes to the sodium channel-activating mechanism through which it alters cellular excitability and excitotoxicity in wide-spectrum excitable cells . It also has potential applications in the extraction of keratin from keratinous wastes and in the synthesis of sulfonyl-containing compounds .

属性

InChI |

InChI=1S/2Na.H2O5S2/c;;1-6(2)7(3,4)5/h;;(H,1,2)(H,3,4,5)/q2*+1;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZFUMHJMZEROT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

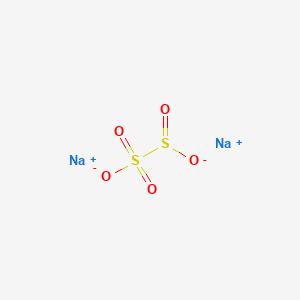

[O-]S(=O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2S2O5, Na2O5S2 | |

| Record name | SODIUM METABISULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | sodium disulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_disulfite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18403-71-9 (unspecified hydrochloride salt) | |

| Record name | Sodium metabisulfite [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0029684 | |

| Record name | Sodium metabisulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium metabisulfite appears as a white crystalline or powder solid with a slight sulfur odor. Toxic by inhalation. Strongly irritates skin and tissue. Noncombustible, but may decompose to emit toxic oxide fumes of sulfur and sodium when heated to high temperature. A corrosive acid when mixed with water. Used as a food preservative and as a laboratory reagent., White crystals or crystalline powder, White to yellowish crystals or powder with an odor of sulfur dioxide; [NIOSH], WHITE POWDER WITH CHARACTERISTIC ODOUR., White to yellowish crystals or powder with a slight odor of sulfur., White to yellowish crystals or powder with an odor of sulfur dioxide. | |

| Record name | SODIUM METABISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM METABISULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium metabisulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM METABISULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1461 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM METABISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/625 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium metabisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0566.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | SODIUM METABISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM METABISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/625 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium metabisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0566.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

54 % (NIOSH, 2023), Freely soluble in water, glycerol; slightly soluble in alcohol, Soluble in ethanol, 66.7 g/100 g water at 25 °C, Very soluble in sodium bisulfite, In water, 39.5 wt % at 20 °C; 41.6 wt% at 40 °C; 44.6 wt% at 60 °C ... Fairly soluble in glycerol, Solubility in water, g/100ml at 20 °C: 65 (good), 54% | |

| Record name | SODIUM METABISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM METABISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM METABISULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1461 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium metabisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0566.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.4 (NIOSH, 2023) - Denser than water; will sink, Specific gravity: 1.4 at 25 °C/4 °C, 2.36 g/cm³, 1.4 | |

| Record name | SODIUM METABISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM METABISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM METABISULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1461 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM METABISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/625 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium metabisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0566.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Sulfite is a potentially toxic molecule that might enter the body via ingestion, inhalation, or injection. For cellular detoxification, mammalians rely on sulfite oxidase to convert sulfite to sulfate. The purpose of this research was to determine the effect of sulfite on zinc, iron, and copper levels in rat liver and kidney tissues. Forty normal and sulfite oxidase-deficient male albino rats were divided into four groups that included untreated controls (group C), a sulfite-supplemented group that received 70 mg sodium metabisulfite per kilogram per day (group S), a sulfite oxidase-deficient group (group D), and a sulfite oxidase-deficient group that was also given 70 mg sodium metabisulfite per kilogram per day (group DS). The iron and zinc levels in the liver and kidney in groups S and DS were not affected by sulfite treatment compared to their respective controls (groups C and D). Sulfite exposure led to an increase of kidney copper content in the S group when compared to untreated controls. The kidney copper levels were significantly increased in the unexposed deficient rats, but it was not different than that of the deficient rats that were given oral sulfite treatment. These results suggest that kidney copper levels might be affected by exogenous or endogenous sulfite., The mechanism of disodium disulfite induced bronchoconstriction was investigated in isolated human trachea preparations. Incubation of the trachea preparations with disodium disulfite at 10 uM induced depolarization combined with increased muscle tension. The effect was suppressed in the presence of a H1-receptor antagonist (pyrilamine maleate or cromolyn sodium). According to the author disodium disulfite increases the availability of endogenous histamine to the airway smooth muscle cells., The effect of disodium disulfite solution on the trachea of anesthetized sheep was tested in vivo. Air supply was ensured by a tracheal cannula and a part of the trachea was filled with the solution at concentrations of 1, 20 and 100 mM. Disodium disulfite significantly increased arterial and venous blood flow, significantly reduced the potential difference to the tracheal lumen and significantly enhanced the permeability from tracheal lumen to venous blood for a low molecular weight hydrophilic tracer. Additionally the substance produced epithelial damage as confirmed histologically. The changes were not blocked by frusemide or flurbiprofen. The mechanism of the effects of disodium disulfite is uncertain but is consistent with the known actions of S02., The mechanism of bisulfite induced bronchoconstriction was investigated in allergic sheep. Lung resistance was measured after application of disodium disulfite at concentrations of 25, 50 or 100 mg/mL for 30 breaths intratracheal with or without pretreatment with different drugs. Pretreatment with the anticholinergic agent ipratropium bromide or the antiasthma drug nedocromil sodium blocked the bronchoconstriction whereas the histamine H1-receptor antagonist chlorpheniramine was ineffective. According to the author in allergic sheep inhaled disodium disulfite causes bronchoconstriction that does not involve histamine release but appears to involve stimulation of bradykinin B2-receptors with subsequent activation of cholinergic mechanisms., For more Mechanism of Action (Complete) data for SODIUM METABISULFITE (7 total), please visit the HSDB record page. | |

| Record name | SODIUM METABISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Sodium metabisulfite usually contains small amounts of sodium sulfite and sodium sulfate. | |

| Record name | SODIUM METABISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Sodium Metabisulfite | |

Color/Form |

White hexagonal crystals or powder, White to yellowish crystals or powder., Colorless crystals, White granular or powdered salt | |

CAS RN |

7681-57-4; 7757-74-6, 7681-57-4 | |

| Record name | SODIUM METABISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium metabisulfite [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium metabisulfite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sodium metabisulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium disulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METABISULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VON5FNS3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM METABISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM METABISULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1461 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM METABISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/625 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

greater than 302 °F (Decomposes) (NIOSH, 2023), >302 °F (decomposes), >302 °F (Decomposes) | |

| Record name | SODIUM METABISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM METABISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM METABISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/625 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium metabisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0566.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B152638.png)

![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)

![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)